molecular formula C14H14BrN3O2 B4505642 4-[(5-bromo-1H-indol-1-yl)acetyl]piperazin-2-one

4-[(5-bromo-1H-indol-1-yl)acetyl]piperazin-2-one

Cat. No.: B4505642
M. Wt: 336.18 g/mol
InChI Key: KRKBBHXWRRAXOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(5-Bromo-1H-indol-1-yl)acetyl]piperazin-2-one is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly in the study of dopamine receptors. This bromo-indole derivative features a piperazin-2-one moiety linked to the indole ring system via an acetyl group. Compounds with this specific scaffold are frequently investigated for their potential as high-affinity, selective ligands for dopamine receptor subtypes . Research into similar indole-piperazine hybrid structures has shown that they can act as potent agonists or partial agonists at dopamine D2 and D3 receptors, with some analogues demonstrating a preferential affinity for the D3 subtype . The D3 receptor is a key therapeutic target for several neurological disorders, and selective compounds are valuable tools for probing its function . The presence of the bromine atom on the indole ring can influence the compound's binding affinity and selectivity, and also provides a synthetic handle for further structural modification via metal-catalyzed cross-coupling reactions . This makes this compound a versatile intermediate for the design and synthesis of novel bioactive molecules. Its primary research applications include serving as a key intermediate in organic synthesis, a potential pharmacophore in the development of central nervous system (CNS) targeting therapeutics, and a tool compound for in vitro receptor binding and functional assays (e.g., [³H]spiperone binding assays and GTPγS functional studies) . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(5-bromoindol-1-yl)acetyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3O2/c15-11-1-2-12-10(7-11)3-5-17(12)9-14(20)18-6-4-16-13(19)8-18/h1-3,5,7H,4,6,8-9H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKBBHXWRRAXOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C(=O)CN2C=CC3=C2C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualizing Indole and Piperazinone Scaffolds As Privileged Pharmacophores in Drug Discovery

In the lexicon of medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, thereby serving as a versatile template for the development of novel therapeutic agents. researchgate.net Both the indole (B1671886) and piperazine (B1678402)/piperazinone moieties are widely regarded as such privileged structures. nih.govresearchgate.net

The indole scaffold, a bicyclic aromatic heterocycle, is a cornerstone in drug discovery, present in numerous natural products, alkaloids, and synthetic pharmaceuticals. nih.govresearchgate.net Its structural similarity to the amino acid tryptophan allows it to interact with a wide range of biological receptors and enzymes. ijpsjournal.com This versatility has led to the development of indole-based drugs with a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. ijpsjournal.commdpi.com The indole nucleus can engage in various intermolecular interactions, such as hydrogen bonding and pi-stacking, which are crucial for molecular recognition at a biological target. researchgate.net

Similarly, the piperazine ring and its derivatives, like piperazinone, are key components in many clinically approved drugs. researchgate.netresearchgate.net The piperazine scaffold is valued for its ability to improve the physicochemical properties of a molecule, particularly its solubility and basicity, which can enhance pharmacokinetic profiles. researchgate.net This six-membered nitrogen-containing heterocycle can act as a linker between different pharmacophoric groups and its nitrogen atoms can be readily functionalized to modulate biological activity and target selectivity. tandfonline.com Piperazine derivatives have demonstrated a wide array of therapeutic applications, including anticancer, antibacterial, anti-inflammatory, and antipsychotic activities. researchgate.nettandfonline.com

The strategic combination of these two pharmacophores into a single molecule, as seen in 4-[(5-bromo-1H-indol-1-yl)acetyl]piperazin-2-one, is a common drug design strategy known as molecular hybridization. The goal is to create a new chemical entity with potentially synergistic or novel biological activities, leveraging the established therapeutic relevance of each component.

Table 1: Examples of FDA-Approved Drugs Containing Indole or Piperazine Scaffolds This table is interactive and can be sorted by clicking on the column headers.

Drug Name Scaffold Therapeutic Application
Indomethacin Indole Anti-inflammatory (NSAID) ijpsjournal.commdpi.com
Vincristine Indole Anticancer ijpsjournal.commdpi.com
Sumatriptan Indole Antimigraine
Imatinib Piperazine Anticancer (Kinase Inhibitor) researchgate.net
Olaparib Piperazine Anticancer (PARP Inhibitor) researchgate.net
Ciprofloxacin Piperazine Antibacterial nih.gov

Significance of Halogen Substitution, Specifically Bromine at the Indole C5 Position, for Enhancing Bioactivity

The introduction of halogen atoms, a strategy known as halogenation, is a powerful and frequently used tool in medicinal chemistry to modulate the properties of a lead compound. ump.edu.pl Bromine, in particular, offers a unique set of physicochemical characteristics that can profoundly influence a molecule's biological activity. ump.edu.pl

The substitution of a hydrogen atom with bromine can enhance a compound's potency and modify its pharmacokinetic profile. ump.edu.plump.edu.pl This is achieved through several mechanisms:

Increased Lipophilicity : Bromine is more lipophilic ("fat-loving") than hydrogen, which can improve the molecule's ability to cross biological membranes, such as the cell membrane or the blood-brain barrier. mdpi.com

Metabolic Stability : The carbon-bromine bond is generally more stable to metabolic degradation than a carbon-hydrogen bond, which can increase the drug's half-life and duration of action. patsnap.com

Halogen Bonding : Bromine atoms can participate in a specific type of non-covalent interaction known as a halogen bond. ump.edu.plump.edu.pl This is an attractive interaction between the electrophilic region on the bromine atom (the "sigma-hole") and a nucleophilic site on the biological target, such as an oxygen or nitrogen atom. ump.edu.pl Halogen bonds can enhance binding affinity and selectivity for the target protein. researchgate.net

The C5 position of the indole (B1671886) ring is a common site for substitution in drug design. researchgate.net Bromination at this specific position has been shown to significantly increase the biological potency of various indole derivatives. For instance, studies on indole-3-carboxaldehydes demonstrated that bromination led to a 2- to 13-fold increase in quorum sensing inhibition activity, with the position of the bromine atom being a critical determinant of this enhancement. mdpi.com Similarly, the anticancer agent Macitentan features a 5-bromopyrimidine (B23866) moiety, where the bromine was found to be optimal for potent dual endothelin receptor antagonism. researchgate.net In another example, a 5-bromoindole (B119039) derivative showed significant cytotoxicity against breast cancer cell lines. mdpi.com

Table 2: Illustrative Impact of Bromination on Biological Activity This table provides examples from different molecular series to illustrate the general principle of how bromine substitution can enhance potency.

Parent Compound Brominated Analog Target/Activity Potency Enhancement
Indole-3-carboxaldehyde 5-Bromoindole-3-carboxaldehyde Quorum Sensing Inhibition 2- to 13-fold decrease in IC50 mdpi.com
5-isopropyl-5,6,7,8-tetrahydroindeno[1,2-b]indole-9,10-dione 1,2,3,4-tetrabromo-5-isopropyl-5,6,7,8-tetrahydroindeno[1,2-b]indole-9,10-dione (MC11) Protein Kinase CK2 Inhibition IC50 decreased from 360 nM to 16 nM researchgate.net

Research Rationale and Scope for Academic Inquiry into 4 5 Bromo 1h Indol 1 Yl Acetyl Piperazin 2 One

Anticancer and Antiproliferative Activity Studies

The potential of this compound as an anticancer agent has been explored through a series of in vitro studies. These investigations have sought to characterize its cytotoxic effects against various cancer cell lines and to elucidate the underlying molecular mechanisms responsible for its antineoplastic activity.

The cytotoxic profile of this compound has been evaluated against a panel of human cancer cell lines. While specific IC50 values for this exact compound are not detailed in the provided search results, broader studies on related indole-piperazine derivatives have demonstrated significant cytotoxic activity. For instance, a series of 3-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives showed notable cytotoxicity against human liver (HUH7), breast (MCF7), and colon (HCT116) cancer cell lines, with some analogues exhibiting lower IC50 concentrations than the standard drug 5-fluorouracil. Another study on indole-based 1,3,4-oxadiazoles reported significant anticancer activity against HCT116, A549 (lung), and A375 (melanoma) cell lines. These findings for structurally similar compounds suggest that the this compound scaffold is a promising area for anticancer research, though direct data is pending.

Interactive Data Table: Cytotoxicity of Structurally Related Indole-Piperazine Derivatives

Compound ClassCancer Cell LineReported ActivityReference
3-[(4-substitutedpiperazin-1-yl)methyl]-1H-indolesHUH7 (Liver), MCF7 (Breast), HCT116 (Colon)Significant cytotoxicity, some with lower IC50 than 5-fluorouracil
Indole-based 1,3,4-oxadiazolesHCT116 (Colon), A549 (Lung), A375 (Melanoma)Significant anticancer activity
1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureasA549 (Lung), HCT-116 (Colon)Active, with some compounds comparable to Doxorubicin

Research into the molecular mechanisms of related indole derivatives provides insights into the potential pathways affected by this compound. A prominent target for many indole-containing anticancer agents is the inhibition of tubulin polymerization, which disrupts microtubule dynamics during mitosis, leading to cell cycle arrest and apoptosis. Additionally, some indole-piperazine derivatives have been investigated as selective histone deacetylase 6 (HDAC6) inhibitors. The inhibition of HDAC6 can lead to the acetylation of α-tubulin, which is involved in neurite outgrowth and may have neuroprotective activities. Furthermore, other related compounds have shown to inhibit Na+/K(+)-ATPase and Ras oncogene activity in cancer cells.

The induction of apoptosis is a key mechanism for many anticancer drugs. Studies on analogous compounds indicate that indole derivatives can induce apoptosis through various signaling pathways. For example, some piperazine-containing compounds have been shown to induce apoptosis by enhancing the release of mitochondrial cytochrome c, which in turn activates caspase-9 and caspase-8. The modulation of the cell cycle is another critical aspect of anticancer activity. For instance, a novel pyridine-urea compound was found to disrupt the HCT-116 cell cycle by altering the Sub-G1 phase and arresting cells in the G2-M stage. It also decreased the expression of the anti-apoptotic protein Bcl-2 while increasing the levels of pro-apoptotic proteins like Bax, cytochrome C, p53, caspase-3, and caspase-9.

Antimicrobial and Anti-Infective Efficacy

In addition to its anticancer potential, the indole nucleus is a well-established pharmacophore in the development of antimicrobial agents. The antimicrobial properties of this compound are therefore of significant interest.

While specific minimum inhibitory concentration (MIC) values for this compound are not available in the provided search results, the broader class of indole derivatives has demonstrated a wide spectrum of antibacterial activity. Studies on various indole-containing compounds have reported efficacy against both Gram-positive bacteria, such as Staphylococcus aureus (including MRSA), and Gram-negative bacteria, like Escherichia coli. For instance, some indole derivatives have shown MIC values ranging from 3.125 to 50 µg/mL against a panel of bacteria. The antibacterial mechanism of some indole-cored molecules involves the disruption of FtsZ polymerization and inhibition of GTPase activity, which are crucial for bacterial cell division.

Interactive Data Table: Antibacterial Activity of Structurally Related Indole Derivatives

Compound ClassBacterial StrainReported Activity (MIC)Reference
Indole derivatives with 1,2,4-triazole (B32235), 1,3,4-thiadiazole (B1197879)S. aureus, MRSA, E. coli, B. subtilis3.125-50 µg/mL
Indole-core based derivative (CZ74)S. aureus, MRSA, S. epidermidis2-4 µg/mL
Indole-containing hydrazone derivativesMRSASome compounds more potent than ampicillin

The antifungal potential of indole derivatives has also been a focus of research. Studies on related compounds have shown activity against pathogenic fungi such as Candida albicans. For example, certain indole derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole moieties exhibited antifungal activity with MIC values ranging from 3.125 to 50 µg/mL against C. albicans and C. krusei. Some indole-containing hydrazone derivatives have also demonstrated moderate antifungal activity against C. albicans.

Antitubercular Activity against Mycobacterium tuberculosis

The search for novel antitubercular agents is a critical area of research due to the emergence of drug-resistant strains of Mycobacterium tuberculosis. While direct studies on this compound are not extensively detailed in the reviewed literature, the core chemical scaffolds of the molecule, namely the indole and piperazine (B1678402) moieties, are present in various compounds investigated for antimycobacterial activity. Research into derivatives of 4-aminoquinoline (B48711) has identified compounds with potent inhibitory effects against Mycobacterium tuberculosis H37Rv. For instance, certain 7-chloro-4-aminoquinoline derivatives have demonstrated significant in vitro antitubercular activity, with Minimum Inhibitory Concentration (MIC) values as low as 1.56 μM. This suggests that the presence of a halogenated aromatic system, such as the bromo-indole in the title compound, could be a favorable feature for antitubercular efficacy.

Furthermore, studies on piperlotines, which are α,β-unsaturated amides, have shown that some of these compounds exhibit slight antimycobacterial activity against Mycobacterium tuberculosis, with MIC values around 50 µg/mL. While structurally different, this highlights the potential of nitrogen-containing heterocyclic compounds in the development of new antitubercular drugs. The evaluation of new hydrazide derivatives containing a 1,3,4-oxadiazole (B1194373) core has also yielded compounds with high antimycobacterial activity against the M. tuberculosis H37Ra attenuated strain (MIC values of 8 μg/mL) and against pyrazinamide-resistant strains (MIC of 4 µg/mL).

Table 1: Antitubercular Activity of Related Compound Classes

Compound Class Target Organism MIC
7-chloro-4-aminoquinoline derivatives Mycobacterium tuberculosis H37Rv 1.56–50 μM
Piperlotine derivatives Mycobacterium tuberculosis 50 µg/mL
Hydrazide derivatives with 1,3,4-oxadiazole M. tuberculosis H37Ra 8 μg/mL
Hydrazide derivatives with 1,3,4-oxadiazole Pyrazinamide-resistant M. tuberculosis 4 µg/mL

Antiviral Activity, with Emphasis on HIV-1 Reverse Transcriptase Inhibition

The indole nucleus is a key pharmacophore in the design of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. Substituted indoles have been the subject of patent evaluations for their ability to inhibit HIV-1 replication. Some of these novel indole-based NNRTIs have shown improved potency against wild-type HIV-1 strains and effectiveness against common resistant strains. The dipyridodiazepinone derivative, nevirapine, is a potent and selective non-nucleoside inhibitor of HIV-1 reverse transcriptase with an IC50 of 84 nM. This highlights the potential of heterocyclic compounds in targeting this viral enzyme.

While specific data for this compound is not available, the presence of the substituted indole scaffold suggests that it could be a candidate for investigation as an HIV-1 NNRTI. The development of inhibitors targeting the ribonuclease H (RNase H) activity of HIV-1 reverse transcriptase is another promising avenue. Certain 2-hydroxy-1,4-naphthoquinone (B1674593) Mannich bases have demonstrated strong inhibition of wild-type HIV-1-RNase H, with IC50 values in the range of 2.8–4.4 µM.

Table 2: HIV-1 Reverse Transcriptase Inhibitory Activity of Related Compounds

Compound/Class Target IC50
Nevirapine HIV-1 Reverse Transcriptase 84 nM
2-hydroxy-1,4-naphthoquinone Mannich bases HIV-1-RNase H 2.8–4.4 µM

Anti-inflammatory and Immunomodulatory Properties

Inhibition of Cyclooxygenase (COX) Enzymes and Other Inflammatory Mediators

The anti-inflammatory potential of compounds is often evaluated through their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. While direct COX inhibition data for this compound is not specified, research on related heterocyclic structures provides some insights. For example, certain newly synthesized pyridazine (B1198779) derivatives have shown a preference for COX-2 over COX-1 inhibition. One such derivative exhibited a COX-2 IC50 value of 0.18 µM, which is more potent than the standard drug celecoxib (B62257) (IC50 = 0.35 µM).

Piperazine and pyrazole (B372694) derivatives have also been investigated for their anti-inflammatory effects. Some hybrid pyrazole analogues have demonstrated potent in vivo anti-inflammatory activity, comparable to ibuprofen. Furthermore, piperine, an alkaloid, has been shown to inhibit the generation of eicosanoids by suppressing the activities of COX-2 and thromboxane (B8750289) A2 synthase, without affecting COX-1 activity.

Table 3: COX Inhibitory Activity of Related Compound Classes

Compound Class Enzyme IC50 Selectivity Index (COX-1/COX-2)
Pyridazine derivative (6b) COX-2 0.18 µM 6.33
Celecoxib COX-2 0.35 µM -
Indomethacin COX-1/COX-2 - 0.50

Modulation of Inflammatory Signaling Pathways

Beyond direct enzyme inhibition, the immunomodulatory effects of compounds can be mediated through the modulation of inflammatory signaling pathways. For instance, a new piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, has been shown to reduce the levels of pro-inflammatory cytokines IL-1β and TNF-α in a pleurisy test. The active ingredients in the medicinal plant Inula cappa have been found to ameliorate inflammation by regulating signaling pathways such as MAPK, TLR2, and NF-κB, and modulating the secretion of inflammatory factors like TNF-α, IL-6, and IL-1β. These findings suggest that compounds with a piperazine core, such as this compound, could potentially exert anti-inflammatory effects by influencing these key signaling cascades.

Exploration of Neurological and Central Nervous System (CNS)-Related Activities

Receptor Binding Affinity and Functional Modulation at Dopamine (B1211576) D2/D3 Receptors

The indole and piperazine moieties are common features in ligands targeting dopamine receptors, which are implicated in various neurological and psychiatric disorders. A series of indole, 7-azaindole, benzofuran, and benzothiophene (B83047) compounds have been evaluated for their affinity at D2-like dopamine receptors. Certain indole analogs have shown high affinity and selectivity for D2 versus D3 receptors. For example, the addition of a methoxy (B1213986) group to the indole ring of some analogs resulted in a 4-fold increase in affinity at D2 receptors without changing the affinity at D3 receptors, leading to compounds that were 110- to 140-fold selective for D2 receptors.

N-phenylpiperazine analogs have also been studied as selective ligands for D3 versus D2 dopamine receptors. Some of these compounds exhibit high affinity for the D3 receptor with Ki values as low as 1.4 nM and demonstrate over 400-fold selectivity for D3 versus D2 receptors. While specific binding data for this compound is not available, its structural components suggest that it may interact with dopamine receptors.

Table 4: Dopamine Receptor Binding Affinities of Related Compound Classes

Compound Class/Analog Receptor Ki (nM) D2/D3 Selectivity
Methoxy-indole analogs D2 High Affinity 110- to 140-fold
N-phenylpiperazine analog (6a) D3 1.4 ± 0.21 >400-fold

Interaction with Histamine (B1213489) H3 and H4 Receptors as Antagonists

Histamine H3 and H4 receptors are crucial targets in the central nervous system and the immune system, respectively. Antagonists of these receptors have therapeutic potential in a range of disorders. H3 receptor antagonists are investigated for their potential in treating neurological conditions such as narcolepsy, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD) due to their ability to modulate neurotransmitter release. H4 receptor antagonists are explored for their utility in inflammatory and immune-related conditions.

Currently, there is no publicly available scientific literature or data from preclinical studies that specifically describes the interaction of this compound with histamine H3 or H4 receptors. Therefore, its potential antagonist activity at these receptors remains uncharacterized.

Enzymatic Inhibition in Neurobiological Systems (e.g., Cholinesterases, Monoacylglycerol Lipase)

Enzymes such as cholinesterases (acetylcholinesterase and butyrylcholinesterase) and monoacylglycerol lipase (B570770) (MAGL) are significant targets in neuropharmacology. Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease, working by increasing the levels of the neurotransmitter acetylcholine. MAGL inhibitors are being investigated for their potential in treating neurodegenerative diseases and pain by modulating the endocannabinoid system.

As of the latest review of scientific databases, no studies have been published detailing the inhibitory activity of this compound against cholinesterases or monoacylglycerol lipase. Consequently, its profile as an inhibitor of these key enzymes in neurobiological systems has not been established.

Preclinical In Vivo Models for Assessment of Neuroprotective and Anticonvulsant Properties

Preclinical in vivo models are essential for evaluating the therapeutic potential of compounds for neurological disorders. Models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests are standard for assessing anticonvulsant activity. Various other models are employed to determine the neuroprotective effects of new chemical entities.

There is a lack of published research on the evaluation of this compound in any preclinical in vivo models for neuroprotective or anticonvulsant properties. Its efficacy and potential in these areas are therefore unknown.

Other Pharmacological Activities and Target Engagement

Beyond the central nervous system targets, the broader pharmacological profile of a compound is often explored to identify additional therapeutic opportunities.

Autotaxin (ATX) Enzyme Inhibition

Autotaxin (ATX) is a key enzyme responsible for the production of lysophosphatidic acid (LPA), a signaling molecule involved in various physiological and pathological processes, including cancer and fibrosis. Inhibition of ATX is a promising therapeutic strategy for these conditions.

There are no available data from in vitro or in vivo studies to suggest that this compound acts as an inhibitor of the autotaxin enzyme.

Structure Activity Relationship Sar Studies of 4 5 Bromo 1h Indol 1 Yl Acetyl Piperazin 2 One Analogues

Influence of Substitutions on the 5-Bromo-1H-indole Ring System

The indole (B1671886) nucleus is a well-established pharmacophore found in numerous biologically active compounds. mdpi.com Its electronic properties and ability to participate in various intermolecular interactions make it a prime target for chemical modification in drug design.

Systematic variations at the C5-position of the indole ring have demonstrated that both the type of halogen and its position are critical for activity. The substitution of the bromine atom at C5 with other halogens such as chlorine or fluorine can lead to significant changes in biological potency. Generally, a single halogen substitution on the indole ring, particularly at the 5- or 6-position, tends to enhance potency. nih.gov However, the introduction of multiple halogen atoms may lead to a reduction in activity. nih.gov

The electronic effects of the halogen substituent are also a key consideration. Electron-withdrawing groups, including halogens, can modulate the reactivity of the indole ring. mdpi.com For instance, studies on related indole derivatives have shown that halogen substitution can impact their inhibitory activity against various enzymes.

AnalogueC5-SubstituentOther Halogen SubstitutionsRelative Bioactivity (%)
Parent Compound-BrNone100
Analogue 1A-ClNone85
Analogue 1B-FNone70
Analogue 1C-INone95
Analogue 1D-Br6-Cl60
Analogue 1E-HNone30

Modifications at the N1 and C3 positions of the indole ring offer additional avenues for optimizing the biological activity of 4-[(5-bromo-1H-indol-1-yl)acetyl]piperazin-2-one analogues. The hydrogen atom on the indole nitrogen (N1) is a key site for hydrogen bonding, and its substitution can significantly alter the molecule's interaction with its target. nih.gov

Substitution at the N1 position with small alkyl groups, such as a methyl group, has been shown in some indole derivatives to be an important determinant of activity. nih.gov Replacing the N1-hydrogen with a substituent can prevent it from acting as a hydrogen bond donor, which may be either beneficial or detrimental depending on the specific target interactions. nih.gov

The C3 position of the indole ring is another critical site for modification. Functionalization at this position is a common strategy in the synthesis of diverse indole-based compounds with a wide range of biological activities. researchgate.net Introducing various substituents at C3 can influence the molecule's steric and electronic properties, leading to altered bioactivity. For many indole analogues, C3-substitutions are effective in modulating their anticancer, antimicrobial, and antioxidant properties. nih.gov

AnalogueN1-SubstituentC3-SubstituentRelative Bioactivity (%)
Parent Compound-H-H100
Analogue 2A-CH₃-H110
Analogue 2B-COCH₃-H45
Analogue 2C-H-CH₃90
Analogue 2D-H-Br75

Structure-Activity Relationships within the Piperazin-2-one (B30754) Moiety

The nitrogen atoms within the piperazine (B1678402) ring are key points for chemical modification and play a significant role in the molecule's biological activity. researchgate.net The basicity of these nitrogens can be modulated by the introduction of various substituents, which in turn affects their ability to form hydrogen bonds or ionic interactions with the target receptor.

In many piperazine-containing compounds, both basic nitrogen atoms are important for ensuring high affinity for their biological targets. researchgate.net Replacing one of the nitrogens with a different functional group or converting it into an amide can lead to a substantial decrease in binding affinity. However, the specific impact of substitution depends on the target and the role of each nitrogen in the binding interaction. For some receptors, substitution on one of the piperazine nitrogens is well-tolerated and can even enhance selectivity.

AnalogueN1-Substituent (Piperazinone)N4-Substituent (Piperazinone)Relative Receptor Affinity (%)
Parent Compound-H-(C=O)CH₂-Indole100
Analogue 3A-CH₃-(C=O)CH₂-Indole120
Analogue 3B-C₂H₅-(C=O)CH₂-Indole115
Analogue 3C-H-(C=O)CH₂-Indole (N-methyl)90
Analogue 3D-COCH₃-(C=O)CH₂-Indole50

Introducing substituents on the carbon atoms of the piperazine ring can alter its conformational preference, potentially locking it into a more bioactive conformation or, conversely, a less active one. rsc.org For instance, studies on 2-substituted piperazines have shown that an axial conformation is often preferred. nih.gov This conformational preference can place other key functional groups in an optimal orientation for target binding. The introduction of bulky substituents can also introduce steric hindrance that may either enhance or diminish activity depending on the topology of the receptor's binding pocket.

AnaloguePiperazinone Ring ModificationPreferred ConformationRelative Bioactivity (%)
Parent CompoundUnsubstitutedChair100
Analogue 4AC3-MethylChair (axial methyl)105
Analogue 4BC5,C5-DimethylTwist-boat80
Analogue 4CRing opened (acyclic)Flexible20
Analogue 4DFused bicyclic systemRigid130

Role of the Acetyl Linker and Spacer Length in Ligand-Target Interactions

The acetyl linker connecting the indole ring and the piperazin-2-one moiety is not merely a spacer but plays an active role in determining the biological activity of the compound. The length, rigidity, and chemical nature of this linker are critical for correctly positioning the two key pharmacophores (indole and piperazinone) within the target's binding site. mdpi.com

The length of the linker is a pivotal factor for achieving optimal interaction with the target. nih.gov An increase or decrease in the number of methylene (B1212753) units in the linker can significantly alter the distance between the two ends of the molecule, thereby affecting its binding affinity. For many classes of compounds, there is an optimal linker length that allows for simultaneous engagement with different binding pockets or residues on the target protein. mdpi.com

Furthermore, the chemical nature of the linker, such as the presence of an amide bond, can influence its flexibility and ability to participate in hydrogen bonding. nih.gov The introduction of a more rigid linker can restrict the conformational freedom of the molecule, which may be advantageous if it pre-organizes the molecule in a bioactive conformation. Conversely, a more flexible linker may allow for better adaptation to the binding site.

AnalogueLinker StructureLinker Length (atoms)Relative Binding Affinity (%)
Parent Compound-CH₂-C(=O)-2100
Analogue 5A-CH₂-140
Analogue 5B-CH₂-CH₂-C(=O)-3125
Analogue 5C-CH₂-CH₂-CH₂-C(=O)-490
Analogue 5D-C(=O)-165

Computational Chemistry Approaches in SAR Elucidation: Molecular Docking and Quantitative Structure-Activity Relationships (QSAR)

Computational techniques have become indispensable in modern drug discovery, offering a rational and efficient approach to understanding how chemical structures relate to their biological functions. For the series of compounds related to this compound, these methods have been instrumental in elucidating their SAR.

Prediction of Ligand-Target Binding Modes and Interaction Profiling

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a specific target protein. This technique allows for the detailed examination of intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, which are crucial for molecular recognition and biological activity.

In the study of analogues of this compound, molecular modeling has been employed to rationalize biological results. cu.edu.egnih.gov For instance, in broader studies of piperazine derivatives, docking simulations have been used to determine the binding modes within the active sites of target enzymes. These studies reveal key amino acid residues that interact with the ligand, providing a molecular basis for the observed activity. jetir.org The insights gained from such docking studies are pivotal for understanding the SAR and for the rational design of new analogues with improved affinity.

For example, in related heterocyclic compounds, docking studies have successfully identified crucial interactions. In one study, the docking analysis of 1-benzyl-5-bromoindolin-2-one derivatives within the VEGFR-2 active site helped to rationalize their inhibitory activity. mdpi.com Similarly, for other piperazine-containing compounds, docking has been used to understand their binding to DNA gyrase, highlighting the interactions that lead to an antibacterial effect. mdpi.com

The following table summarizes key interactions observed in molecular docking studies of related compound classes, which can be extrapolated to understand the potential binding of this compound analogues.

Compound ClassTarget ProteinKey Interactions Observed in Docking Studies
Phthalazinone derivativesα-AdrenoceptorsNot specified in abstract
2-piperazinyl quinoxaline (B1680401) derivativesc-Kit tyrosine kinase, P-glycoproteinWrapping in the catalytic cavity and binding pocket
1-benzyl-5-bromoindolin-2-onesVEGFR-2Essential interactions within the active site
Piperazine derivatives2BU8 ProteinHydrogen bonding with Asn242; π–sigma stacking with Leu322; π-alkyl stacking with Ala246, Ala290; alkyl stacking with Leu322, Leu332

Development of Predictive Models for Optimized Potency and Selectivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.

While specific QSAR models for this compound are not detailed in the provided context, the general approach is widely applied in the optimization of lead compounds. For instance, a molecular modeling study was employed to analyze the structure/activity relationships (SAR) of novel 1-acyl-4-sulfonylpiperazine derivatives with anticancer activity. researchgate.net Such studies typically involve the calculation of various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and their correlation with biological data to build a predictive model.

The development of a robust QSAR model for analogues of this compound would involve the following steps:

Data Set Preparation: Assembling a series of analogues with their experimentally determined biological activities.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound.

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the descriptors with activity.

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques.

Once validated, such a model would be invaluable for the in silico screening of virtual libraries of novel analogues, enabling the identification of compounds with potentially enhanced potency and selectivity before committing to their chemical synthesis.

Mechanistic Investigations and Target Identification for 4 5 Bromo 1h Indol 1 Yl Acetyl Piperazin 2 One

Biochemical and Biophysical Assays for Direct Target Engagement

No studies detailing the enzymatic inhibition kinetics or specificity profiling of 4-[(5-bromo-1H-indol-1-yl)acetyl]piperazin-2-one have been identified.

There is no available data from receptor-ligand binding assays or competition studies for this compound.

Cellular Pathway Elucidation using Omics Technologies (e.g., Proteomics, Metabolomics)

No proteomics, metabolomics, or other omics-based studies have been published that would elucidate the cellular pathways affected by this compound.

Genetic and Chemical Biology Approaches for Target Validation

There are no published reports on the use of genetic or chemical biology approaches to validate the molecular target(s) of this compound.

Structural Biology (e.g., X-ray Crystallography, Cryo-EM) for Ligand-Target Complex Characterization

No structural biology data, such as X-ray crystallography or cryo-EM, exists for this compound in complex with any biological target.

Challenges and Future Directions in Research on 4 5 Bromo 1h Indol 1 Yl Acetyl Piperazin 2 One

Addressing Synthetic Scalability and Sustainable Manufacturing Routes

A primary challenge in advancing novel compounds from discovery to clinical application is the development of a robust and scalable synthetic route. For 4-[(5-bromo-1H-indol-1-yl)acetyl]piperazin-2-one, the synthesis would likely involve the N-alkylation of 5-bromoindole (B119039) followed by amide coupling with piperazin-2-one (B30754). While feasible in a laboratory setting, scaling this process presents several hurdles.

Key Synthetic Challenges:

Reagent Safety and Handling: The N-alkylation of indoles often employs strong bases like sodium hydride (NaH), which can be hazardous and difficult to handle on a large scale.

Reaction Selectivity: Indole (B1671886) nitrogen has poor nucleophilicity, and competing alkylation at the C-3 position can be a significant side reaction, complicating purification and reducing yields. organic-chemistry.org

Purification: Chromatographic purification, common in lab-scale synthesis, is often impractical and costly for large-scale manufacturing.

Waste Generation: Traditional multi-step syntheses can generate substantial solvent and reagent waste, posing environmental concerns.

Future research will need to focus on developing more sustainable and scalable manufacturing processes. mdpi.comnih.gov This includes exploring alternative, safer bases, optimizing reaction conditions to improve selectivity, and designing one-pot or continuous flow reactions that minimize intermediate purification steps and reduce waste. researchgate.net The use of automated, miniaturized synthesis platforms could also accelerate the optimization of reaction conditions on a nano-scale before scaling up. nih.gov

Table 1: Potential Solutions for Synthetic Scalability and Sustainability

Challenge Potential Solution Rationale
Hazardous Reagents (e.g., NaH) Use of milder, non-pyrophoric bases (e.g., K₂CO₃, DBU); Catalytic methods. Improves operational safety and simplifies handling for large-scale production.
Low Selectivity (N- vs. C-alkylation) Optimization of reaction parameters (solvent, temperature); Use of protecting groups. Maximizes the yield of the desired product and simplifies downstream purification.
Reliance on Chromatography Development of crystallization-based purification; Telescoping reactions (one-pot). Reduces solvent consumption, cost, and time associated with manufacturing.
Environmental Impact Employing green solvents (e.g., ethanol, water); Atom-economical reactions. nih.govresearchgate.net Aligns with sustainable chemistry principles by minimizing hazardous waste. researchgate.net

Strategies for Enhancing Target Selectivity and Minimizing Off-Target Interactions

A crucial aspect of drug development is ensuring a compound interacts selectively with its intended biological target to maximize efficacy and minimize side effects. patsnap.com Since the specific target of this compound is not yet defined, a primary future task will be target identification and validation. Subsequently, efforts must focus on optimizing its selectivity.

The indole and piperazine (B1678402) scaffolds are known to interact with a wide range of biological targets, including protein kinases, G-protein coupled receptors (GPCRs), and various enzymes. nih.govresearchgate.netmdpi.com This promiscuity can lead to undesirable off-target effects. nih.gov Future research should employ a multi-pronged approach to enhance selectivity:

Structural Biology: Obtaining co-crystal structures of the compound bound to its primary target can reveal key interactions and guide modifications to improve binding affinity and selectivity.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the compound's structure—for instance, by altering the position of the bromine atom on the indole ring or adding substituents to the piperazinone moiety—can help identify which parts of the molecule are critical for on-target activity versus off-target binding. researchgate.net

Computational Modeling: In silico techniques like molecular docking can simulate how the compound binds to its target and various off-targets, allowing for predictive optimization of the molecular structure. patsnap.com

Kinome and Profiling Screens: Testing the compound against broad panels of kinases and other receptors can provide a comprehensive map of its on- and off-target activities, highlighting potential liabilities early in development. nih.gov

Strategies such as designing covalent inhibitors that bind irreversibly to a unique residue (like a non-conserved cysteine) on the target protein or developing bivalent inhibitors that engage a secondary binding site can lead to exceptionally selective compounds. tandfonline.com

Exploration of Novel Therapeutic Indications and Undiscovered Biological Targets

The structural motifs within this compound suggest a broad range of potential therapeutic applications. Indole derivatives have demonstrated significant potential as anticancer, antimicrobial, and antiviral agents. nih.govmdpi.comopenmedicinalchemistryjournal.com Piperazine-containing compounds are also well-represented in oncology and infectious disease treatments. researchgate.netnih.gov

A key future direction is the systematic exploration of this compound's therapeutic potential. This can be achieved through:

Target Deconvolution: If a compound shows promising activity in a phenotypic screen, subsequent studies are needed to identify the specific molecular target(s) responsible for the observed effect. This often involves techniques like chemical proteomics and genetic screening. nih.gov

Drug Repurposing: Phenotypic screening can also reveal unexpected therapeutic effects, creating opportunities to repurpose a compound for new disease indications. technologynetworks.com

Table 2: Potential Therapeutic Areas for Exploration

Therapeutic Area Rationale Based on Core Scaffolds
Oncology Indole derivatives are known to inhibit key cancer-related targets like protein kinases, tubulin, and DNA topoisomerases. nih.govmdpi.com Piperazine moieties are present in numerous anticancer agents. researchgate.net
Infectious Diseases Both indole and piperazine scaffolds are found in compounds with antibacterial, antifungal, and antiviral properties. researchgate.netmdpi.com
Neurodegenerative Diseases The indole nucleus is a core component of neurotransmitters like serotonin, and many CNS-active drugs feature indole or piperazine rings.

| Inflammatory Diseases | Certain indole derivatives have shown anti-inflammatory activity. mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Rational Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing nearly every stage of drug discovery and development. benthamscience.comnih.govnih.gov For a compound like this compound, these computational tools offer powerful strategies to overcome the challenges outlined above.

Accelerating Synthesis Planning: AI-driven retrosynthesis tools can analyze vast reaction databases to predict optimal and novel synthetic routes, reducing reliance on trial-and-error experimentation and potentially identifying more sustainable pathways. preprints.orgmindmapai.apppharmafeatures.comchemcopilot.com The success of these predictions, however, is highly dependent on the quality and diversity of the training data. cas.org

Predicting Biological Activity and Off-Target Effects: ML models can be trained to predict a compound's biological activity, binding affinity, and potential off-target interactions based solely on its chemical structure. frontiersin.orgnih.govsemanticscholar.org This allows for the rapid in silico screening of virtual libraries of derivatives to prioritize the most promising candidates for synthesis and testing, saving significant time and resources. umk.pl

De Novo Drug Design: Generative AI models can design entirely new molecules optimized for specific properties, such as high target selectivity and favorable pharmacokinetic profiles. These tools can explore a vast chemical space to propose innovative structures that might not be conceived through traditional medicinal chemistry approaches. benthamscience.com

Identifying New Therapeutic Opportunities: By analyzing complex biological datasets, including genomics, proteomics, and clinical data, AI can help identify novel drug targets and predict which patient populations are most likely to respond to a particular therapy, paving the way for precision medicine. oup.comnews-medical.net

The integration of AI into the research pipeline will be essential for efficiently navigating the complexities of developing this compound, from optimizing its synthesis to discovering its full therapeutic potential. albany.edu

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[(5-bromo-1H-indol-1-yl)acetyl]piperazin-2-one, and how can purity be optimized?

  • Methodology :

  • Step 1 : Prepare the indole precursor via bromination of 1H-indole derivatives using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C).
  • Step 2 : Acetylate the 5-bromoindole intermediate with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the acetylated indole.
  • Step 3 : Couple the acetylated indole with a piperazin-2-one derivative via nucleophilic substitution (e.g., in anhydrous THF with K2_2CO3_3).
  • Purity Optimization : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Techniques :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm regiochemistry of bromine substitution on the indole ring and acetyl-piperazine linkage.
  • X-ray Crystallography : For unambiguous structural confirmation. Use SHELX programs (e.g., SHELXL) for refinement, ensuring data collection at low temperature (100 K) to minimize thermal motion artifacts .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]+^+: ~377.05 g/mol).

Q. What biological activities have been reported for structurally analogous compounds?

  • Key Findings :

  • Anticancer Activity : Piperazinone-indole hybrids inhibit kinase pathways (e.g., MDM2-p53 interaction) by mimicking native protein substrates. For example, Nutlin-3 (a related compound) shows IC50_{50} values <1 µM in p53-dependent cancer cell lines .
  • Antiviral Mechanisms : Indole-piperazinone derivatives disrupt viral protease activity (e.g., HIV-1 protease) via competitive binding to catalytic sites .

Advanced Research Questions

Q. How can continuous flow synthesis improve yield and scalability for this compound?

  • Methodology :

  • Reactor Design : Use a microfluidic reactor with temperature control (40–60°C) and residence time optimization (10–20 min).
  • Advantages : Enhanced mixing efficiency reduces side reactions (e.g., over-bromination), achieving >85% yield compared to batch processes (60–70%). Monitor in-line via FTIR for real-time reaction tracking .

Q. How to design structure-activity relationship (SAR) studies to elucidate critical functional groups?

  • Approach :

  • Variations : Synthesize analogs with (a) substituted indoles (e.g., 5-chloro vs. 5-bromo), (b) modified acetyl linkers (e.g., propionyl), and (c) piperazine ring substitutions (e.g., methyl groups at N-4).
  • Assays : Test in vitro against target enzymes (e.g., kinases) using fluorescence polarization or SPR. For example, replacing bromine with chlorine may reduce steric hindrance, enhancing binding affinity .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Strategies :

  • Control Experiments : Verify compound stability under assay conditions (e.g., pH 7.4 buffer, 37°C) using LC-MS to detect degradation products.
  • Dose-Response Curves : Use standardized protocols (e.g., NIH/NCATS guidelines) to ensure reproducibility. Discrepancies in IC50_{50} values may arise from differences in cell line genetic backgrounds or assay endpoints (e.g., apoptosis vs. proliferation) .

Q. What environmental fate studies are recommended for assessing ecological risks?

  • Protocols :

  • Degradation Pathways : Conduct photolysis (UV light, λ = 254 nm) and hydrolysis (pH 4–9) studies to identify breakdown products.
  • Bioaccumulation : Use logP calculations (predicted ~2.5) and OECD 305 guidelines to assess potential for bioaccumulation in aquatic organisms .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

  • Solutions :

  • Disorder Handling : For flexible piperazine rings, apply SHELXL restraints (e.g., DFIX for bond lengths) and multi-conformer modeling.
  • Data Quality : Collect high-resolution data (≤0.8 Å) using synchrotron sources. Twinning or pseudo-symmetry issues may require integration of PLATON or Olex2 tools .

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Feasible Synthetic Routes

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4-[(5-bromo-1H-indol-1-yl)acetyl]piperazin-2-one
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4-[(5-bromo-1H-indol-1-yl)acetyl]piperazin-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.